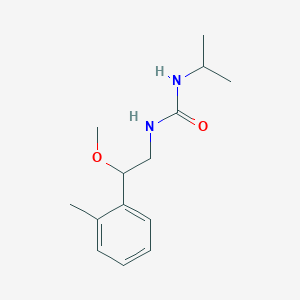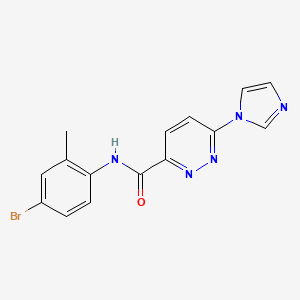
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Isobutylsulfonyl Group: This step involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethylbenzylsulfonyl Group: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group and sulfone functionality.
Isobutyl Sulfone: Shares the isobutylsulfonyl group.
Azetidine Derivatives: Compounds with the azetidine ring structure.
Uniqueness
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups makes it a versatile compound for various applications .
特性
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYMVDXWGDKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]acetamide](/img/structure/B2779255.png)

![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)

![N-(2-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2779264.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide](/img/structure/B2779266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B2779271.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)

![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)
![4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2779278.png)
